1-(3-Bromo-4-trifluoromethoxy-phenyl)-ethylamine
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Overview
Description
1-(3-Bromo-4-trifluoromethoxy-phenyl)-ethylamine is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethylamine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-4-trifluoromethoxy-phenyl)-ethylamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-Bromo-4-trifluoromethoxy-phenyl)-ethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-Bromo-4-trifluoromethoxy-phenyl)-ethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-trifluoromethoxy-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The ethylamine moiety may also contribute to the compound’s overall pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
1-(3-Bromo-4-trifluoromethoxy-phenyl)-ethylamine can be compared with other similar compounds, such as:
3-Bromo-4-(trifluoromethoxy)benzamide: This compound shares the bromine and trifluoromethoxy groups but differs in the presence of a benzamide moiety instead of an ethylamine group.
(3-Bromo-4-(trifluoromethoxy)phenyl)(methyl)sulfane: This compound has a methylsulfane group in place of the ethylamine moiety, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[3-bromo-4-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHIFSYJCOLJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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